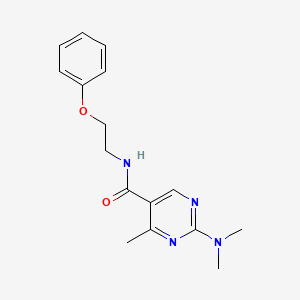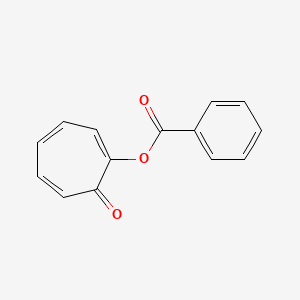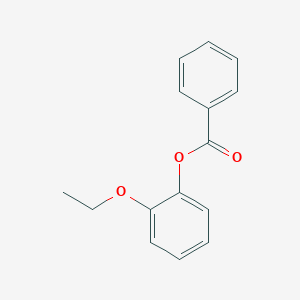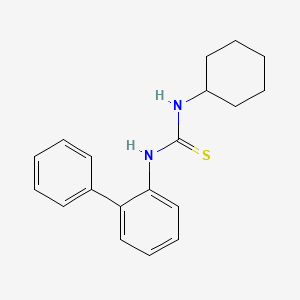
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide, also known as ENPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENPPA belongs to the class of acrylamides, which are widely used in various fields, including polymer chemistry, agriculture, and pharmaceuticals.
作用機序
The mechanism of action of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and viral replication. N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. It has also been found to inhibit the activity of the HIV reverse transcriptase enzyme, which is required for viral replication.
Biochemical and Physiological Effects:
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
実験室実験の利点と制限
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide is also stable under normal laboratory conditions and can be stored for extended periods. However, one limitation of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide. One area of research is the development of analogs of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide with improved solubility and potency. Another area of research is the investigation of the mechanism of action of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide and its analogs. Finally, there is a need for further studies to determine the safety and efficacy of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide in animal models and eventually in humans.
Conclusion:
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide is a promising compound with potential applications in scientific research. Its ability to inhibit the growth of cancer cells and viral replication makes it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide and its analogs and to determine their safety and efficacy in animal models and humans.
合成法
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide can be synthesized using a multistep reaction process. The first step involves the reaction of 3-nitroacetophenone with ethyl acrylate in the presence of a base, such as sodium hydroxide, to form a β-ketoester intermediate. The intermediate is then treated with phenylhydrazine to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with acryloyl chloride in the presence of a base to form N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide.
科学的研究の応用
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial properties. N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
特性
IUPAC Name |
(E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-18(15-8-4-3-5-9-15)17(20)12-11-14-7-6-10-16(13-14)19(21)22/h3-13H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRCMGFYUXAHGS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)


![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)
![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)


![9-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684036.png)

![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)
![3-(2-methoxyethyl)-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B5684056.png)